molecular formula C16H26O5 B14305118 Ethyl 11-(acetyloxy)-4-oxododec-2-enoate CAS No. 120016-72-0

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate

Cat. No.: B14305118
CAS No.: 120016-72-0
M. Wt: 298.37 g/mol
InChI Key: SJCHUEUADAJBPW-UHFFFAOYSA-N
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Description

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is an ester compound characterized by the presence of an acetyloxy group and a carbonyl group within its structure. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers . This compound, like other esters, is synthesized through the reaction of acids with alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .

Mechanism of Action

The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its specific structure, which includes a long carbon chain and an acetyloxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

List of Similar Compounds

Properties

CAS No.

120016-72-0

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

ethyl 11-acetyloxy-4-oxododec-2-enoate

InChI

InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3

InChI Key

SJCHUEUADAJBPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C

Origin of Product

United States

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